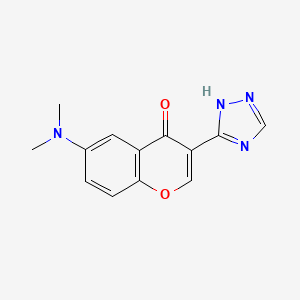
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a triazolyl group, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Triazolyl Group:
Dimethylation: The dimethylamino group can be introduced through the reaction of the intermediate with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-2-one: Similar structure but with a different position of the triazolyl group.
6-(Dimethylamino)-3-(1H-1,2,4-triazol-5-yl)-4H-chromen-4-one: Similar structure but with a different position of the triazolyl group.
6-(Dimethylamino)-3-(1H-1,2,3-triazol-4-yl)-4H-chromen-4-one: Similar structure but with a different triazole ring.
Uniqueness
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Biological Activity
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a heterocyclic compound that integrates a chromenone structure with a dimethylamino group and a 1,2,4-triazole moiety. This unique combination enhances its biological activity, making it a subject of interest in pharmacological research. Chromones are known for their diverse biological properties, including anti-inflammatory and antioxidant effects, while triazoles are associated with various therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : In vitro studies demonstrated that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. A related study showed that certain triazole derivatives achieved up to 97% inhibition in specific cancer panels .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds containing triazole rings have been found to interact with topoisomerase enzymes, crucial for DNA replication and repair .
Anti-inflammatory Properties
The incorporation of the triazole moiety is known to enhance anti-inflammatory activity. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in animal models .
Antioxidant Activity
Chromones are recognized for their antioxidant properties. The presence of the chromenone structure in this compound suggests potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Properties
CAS No. |
60723-57-1 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-(dimethylamino)-3-(1H-1,2,4-triazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-7-15-16-13/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
KPHWTVFVVJUEJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















